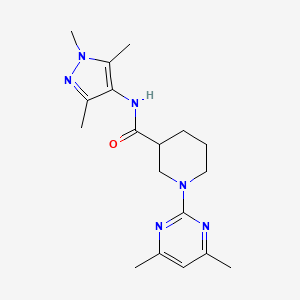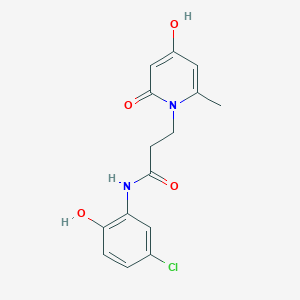
1,3-diphenyl-N-(pyridin-4-ylmethyl)-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Diphenyl-N-(pyridin-4-ylmethyl)-1H-pyrazole-5-carboxamide is an organic compound with a complex structure that includes a pyrazole ring, phenyl groups, and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-diphenyl-N-(pyridin-4-ylmethyl)-1H-pyrazole-5-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with 1,3-diketones. For instance, acetylacetone can react with phenylhydrazine to form 1,3-diphenyl-1H-pyrazole.
Carboxylation: The pyrazole ring is then carboxylated to introduce the carboxamide group. This can be achieved using reagents like carbon dioxide or phosgene.
Attachment of the Pyridine Moiety: The final step involves the attachment of the pyridin-4-ylmethyl group. This can be done through a nucleophilic substitution reaction where the pyrazole carboxamide reacts with 4-(chloromethyl)pyridine under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,3-Diphenyl-N-(pyridin-4-ylmethyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carboxamide group to an amine.
Substitution: The phenyl and pyridine rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
1,3-Diphenyl-N-(pyridin-4-ylmethyl)-1H-pyrazole-5-carboxamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting enzymes or receptors in the central nervous system.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 1,3-diphenyl-N-(pyridin-4-ylmethyl)-1H-pyrazole-5-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyridine and pyrazole rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1,3-Diphenyl-1H-pyrazole-5-carboxamide: Lacks the pyridin-4-ylmethyl group, which may affect its binding properties and biological activity.
1,3-Diphenyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide: The position of the pyridine moiety can influence the compound’s reactivity and interaction with biological targets.
Uniqueness
1,3-Diphenyl-N-(pyridin-4-ylmethyl)-1H-pyrazole-5-carboxamide is unique due to the specific positioning of the pyridine moiety, which can enhance its binding interactions and potentially improve its efficacy in various applications.
Properties
Molecular Formula |
C22H18N4O |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
2,5-diphenyl-N-(pyridin-4-ylmethyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C22H18N4O/c27-22(24-16-17-11-13-23-14-12-17)21-15-20(18-7-3-1-4-8-18)25-26(21)19-9-5-2-6-10-19/h1-15H,16H2,(H,24,27) |
InChI Key |
VTNBLKBIGLOFGR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=C2)C(=O)NCC3=CC=NC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


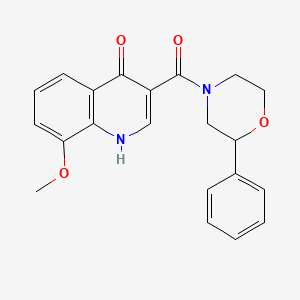
![N-(2-{[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}ethyl)-1H-indole-3-carboxamide](/img/structure/B10993778.png)
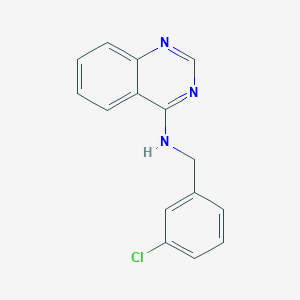
![N-(2-{[(5-bromofuran-2-yl)carbonyl]amino}ethyl)-4,7-dimethoxy-1H-indole-2-carboxamide](/img/structure/B10993796.png)
![methyl 2-{[3-(5-methoxy-1H-indol-1-yl)propanoyl]amino}-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B10993800.png)
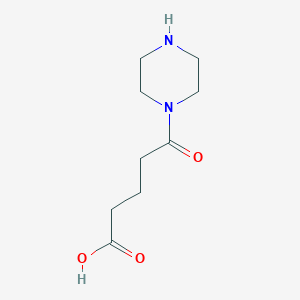
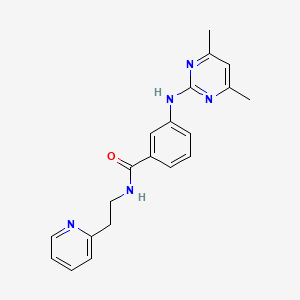
![N-{2-[(3-chlorobenzyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide](/img/structure/B10993809.png)
![5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-1-[3-(trifluoromethoxy)phenyl]-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B10993817.png)
![2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-[(2E)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]acetamide](/img/structure/B10993829.png)
![4-(4-chlorophenyl)-N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]piperazine-1-carboxamide](/img/structure/B10993830.png)
![N-[3-(acetylamino)phenyl]-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-L-valinamide](/img/structure/B10993838.png)
